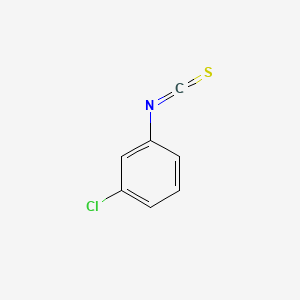

3-Chlorophenyl isothiocyanate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1.12e-04 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 132371. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-3-isothiocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNS/c8-6-2-1-3-7(4-6)9-5-10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGXCKFMVBAOIFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20178634 | |

| Record name | Isothiocyanic acid, 3-chlorophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20178634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2392-68-9 | |

| Record name | 3-Chlorophenyl isothiocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2392-68-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isothiocyanic acid, 3-chlorophenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002392689 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chlorophenylisothiocyanate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132371 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isothiocyanic acid, 3-chlorophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20178634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chlorophenyl isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Chlorophenyl Isothiocyanate

This technical guide provides detailed protocols for the synthesis of 3-chlorophenyl isothiocyanate, a valuable reagent in the development of pharmaceuticals and other bioactive molecules. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document outlines two primary and reliable methods for its preparation, starting from 3-chloroaniline (B41212).

Chemical Properties and Data

Quantitative data for the starting material and the final product are summarized in the table below for easy reference.

| Compound | Formula | Molecular Weight ( g/mol ) | Form | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |

| 3-Chloroaniline | C₆H₆ClN | 127.57 | Liquid | 230.5 | 1.216 | 1.594 |

| Thiophosgene (B130339) | CSCl₂ | 114.98 | Reddish Liquid | 73.5 | 1.50 | 1.544 |

| Carbon Disulfide | CS₂ | 76.13 | Liquid | 46.3 | 1.263 | 1.628 |

| This compound | C₇H₄ClNS | 169.63 | Liquid | 249-250 | 1.292 | 1.6585 |

Synthesis Protocols

Two well-established methods for the synthesis of this compound are presented below. The first method utilizes the highly reactive but toxic thiophosgene, known for its high yields. The second method employs carbon disulfide, which is a safer alternative.

Method 1: Synthesis from 3-Chloroaniline and Thiophosgene

This classic method is adapted from a procedure for the synthesis of p-chlorophenyl isothiocyanate and is generally applicable to halogen-substituted anilines, offering high yields.[1]

Experimental Protocol

Caution: Thiophosgene is highly toxic and corrosive. This procedure must be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn at all times.[1]

-

Reaction Setup: In a 5-liter vessel equipped with a powerful mechanical stirrer, add 3.5 liters of water and 249 g (165 mL, 2.16 moles) of thiophosgene.[1]

-

Addition of Amine: While stirring the mixture vigorously, slowly add 255 g (2 moles) of 3-chloroaniline over approximately 30 minutes.[1]

-

Reaction: Continue stirring for an additional 30 minutes. The product will form as a dark brown oil.[1]

-

Work-up: Separate the dark brown oil and wash it with 50 mL of 10% hydrochloric acid.[1]

-

Purification: Place the washed oil in a flask for steam distillation. Immerse the flask in an oil bath heated to 120°C and pass dry steam through the mixture. The isothiocyanate will distill with the water as an oil. The purification by steam distillation may take around four hours.[1]

-

Isolation: The distilled this compound is then isolated. The expected yield is in the range of 72-81%.[1]

Reaction Workflow

Caption: Workflow for the synthesis of this compound using Thiophosgene.

Method 2: Synthesis from 3-Chloroaniline and Carbon Disulfide

This method provides a safer alternative to the use of thiophosgene and proceeds via the formation of a dithiocarbamate (B8719985) salt intermediate. The protocol is adapted from the synthesis of p-chlorophenyl isothiocyanate.[2]

Experimental Protocol

Caution: Carbon disulfide is highly flammable and toxic. This procedure should be conducted in a well-ventilated fume hood.

-

Formation of Dithiocarbamate Salt:

-

In a 250-mL round-bottomed flask equipped with a mechanical stirrer, reflux condenser, and thermometer, place 38.3 g (0.30 mole) of 3-chloroaniline, 41 mL (0.6 mole) of concentrated aqueous ammonia, and 21 mL (0.35 mole) of carbon disulfide.[2]

-

Stir the mixture vigorously and heat to 30°C to initiate the reaction. Maintain the temperature at 30-35°C, using external cooling as needed.[2]

-

A heavy yellow precipitate of ammonium (B1175870) 3-chlorophenyldithiocarbamate will form. Add 15 mL of water and continue stirring for 1 hour.[2]

-

Filter the mixture with suction and wash the residue with two 30-mL portions of a 3% aqueous solution of ammonium chloride and two 15-mL portions of 96% ethanol.[2]

-

-

Decomposition to Isothiocyanate:

-

Immediately transfer the ammonium 3-chlorophenyldithiocarbamate to a 1-L beaker with a mechanical stirrer. Add 250 mL of water and raise the temperature to 30°C.[2]

-

Prepare a solution of 28.4 g (0.30 mole) of chloroacetic acid in 30 mL of water and neutralize it with a solution of 18.6 g (0.15 mole) of Na₂CO₃·H₂O in 70 mL of water. Add this neutralized solution to the dithiocarbamate suspension over 10 minutes with stirring.[2]

-

Add another 250 mL of water to facilitate stirring and continue to stir for 1 hour at about 30°C.[2]

-

Cool the suspension to room temperature. Add a solution of 20.5 g (0.15 mole) of zinc chloride in 75 mL of water dropwise over 45 minutes, while maintaining the pH at 7 by the simultaneous dropwise addition of a 4N aqueous solution of sodium hydroxide.[2]

-

Stir the mixture for 1 hour and then filter with suction. Dry the solid product under reduced pressure.[2]

-

-

Purification:

Reaction Workflow

Caption: Workflow for the synthesis of this compound using Carbon Disulfide.

Summary of Synthesis Methods

The choice of synthetic route will depend on the available facilities, safety considerations, and desired yield.

| Method | Starting Materials | Key Reagents | Yield | Advantages | Disadvantages |

| 1. Thiophosgene | 3-Chloroaniline | Thiophosgene | 72-81%[1] | High yield, straightforward procedure. | Use of highly toxic and corrosive thiophosgene.[1] |

| 2. Carbon Disulfide | 3-Chloroaniline | Carbon Disulfide, Ammonia, Chloroacetic Acid, Zinc Chloride | ~65-68%[2] | Avoids the use of thiophosgene, uses readily available reagents.[2] | Multi-step procedure, potentially lower yield. |

This guide provides a comprehensive overview of the synthesis of this compound. Researchers should conduct a thorough risk assessment before undertaking any of these procedures.

References

An In-depth Technical Guide to the Chemical Properties of 3-Chlorophenyl Isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chlorophenyl isothiocyanate, with the chemical formula C₇H₄ClNS, is an aromatic isothiocyanate compound.[1] The isothiocyanate functional group (-N=C=S) is highly reactive and is responsible for the diverse chemical and biological activities of this class of compounds. Isothiocyanates are notably found in cruciferous vegetables as breakdown products of glucosinolates and are recognized for their potential in cancer chemoprevention.[2][3] This technical guide provides a comprehensive overview of the chemical properties, spectroscopic data, reactivity, and biological significance of this compound, tailored for professionals in research and drug development.

Chemical and Physical Properties

This compound is a clear, colorless to yellow liquid at room temperature.[4][5][6] Its physical and chemical properties are summarized in the table below, providing a foundational understanding of its behavior in various experimental settings.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₄ClNS | [1][4][5][7] |

| Molecular Weight | 169.63 g/mol | [1][7] |

| CAS Number | 2392-68-9 | [1][4][5][7] |

| Appearance | Clear, colorless to yellow liquid | [5][6] |

| Boiling Point | 249-250 °C at 760 mmHg (lit.) | [5] |

| Density | 1.292 g/mL at 25 °C (lit.) | |

| Refractive Index | n20/D 1.6585 (lit.) | |

| Flash Point | 113 °C (235.4 °F) - closed cup | |

| Water Solubility (log10ws) | -3.07 (mol/L) | [7] |

| Octanol/Water Partition Coefficient (logP) | 3.074 | [7] |

| IUPAC Name | 1-chloro-3-isothiocyanatobenzene | [1][6] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and structural elucidation of this compound. The following table summarizes key spectral information available for this compound.

| Spectroscopic Technique | Key Data and Observations | Source(s) |

| ¹H NMR | Spectra available from Sigma-Aldrich Co. LLC. | [1] |

| ¹³C NMR | Spectra available from Sigma-Aldrich Co. LLC. | [1][8][9] |

| Mass Spectrometry (GC-MS) | Top mass-to-charge ratio (m/z) peaks at 169 and 171, with the second highest at 111. | [1] |

| Infrared (IR) Spectroscopy | FTIR, ATR-IR, and Vapor Phase IR spectra are available. | [1] |

Reactivity and Stability

The reactivity of this compound is primarily dictated by the electrophilic carbon atom of the isothiocyanate group (-N=C=S). This group readily reacts with nucleophiles such as amines, alcohols, and thiols. This reactivity is fundamental to its biological activity, where it can interact with sulfhydryl groups of proteins, such as cysteine residues.[3]

Isothiocyanates, in general, are known to be moisture and heat sensitive.[10][11] For this compound, it is recommended to store it under an inert atmosphere and refrigerated.[11] It is incompatible with strong oxidizing agents, acids, bases, alcohols, and amines.[11][12]

Experimental Protocols

General Synthesis of Aromatic Isothiocyanates

While a specific, detailed protocol for the synthesis of this compound was not found in the provided search results, a general and widely applicable method for the synthesis of aromatic isothiocyanates involves the reaction of the corresponding primary amine with carbon disulfide.[13] A detailed procedure for a closely related isomer, p-chlorophenyl isothiocyanate, provides a representative experimental workflow.[14][15]

Representative Synthesis of p-Chlorophenyl Isothiocyanate

Caution: p-Chlorophenyl isothiocyanate can cause severe dermatitis. This procedure should be conducted in a well-ventilated fume hood with appropriate personal protective equipment, including gloves.[14]

-

Formation of Ammonium (B1175870) p-Chlorophenyldithiocarbamate:

-

In a round-bottomed flask equipped with a mechanical stirrer, reflux condenser, and thermometer, combine p-chloroaniline (0.30 mole), concentrated aqueous ammonia (B1221849) (0.6 mole), and carbon disulfide (0.35 mole).[14][15]

-

Stir the mixture vigorously and heat to 30-35°C to initiate the reaction, using external cooling to maintain this temperature.[14][15]

-

A heavy yellow precipitate of ammonium p-chlorophenyldithiocarbamate will form.[14][15]

-

Continue stirring for one hour after adding 15 ml of water.[14][15]

-

Filter the mixture and wash the residue with an aqueous solution of ammonium chloride and then with ethanol.[14][15]

-

-

Conversion to Isothiocyanate:

-

The ammonium p-chlorophenyldithiocarbamate is transferred to a beaker with water and heated to 30°C.[14][15]

-

A neutralized solution of chloroacetic acid is added to the stirred suspension.[14][15]

-

After stirring for one hour, the mixture is cooled, and a solution of zinc chloride is added dropwise while maintaining a pH of 7 with sodium hydroxide.[14][15]

-

The resulting solid is filtered, dried, and then extracted with petroleum ether.[14][15]

-

Evaporation of the solvent yields the p-chlorophenyl isothiocyanate.[14][15]

-

The following diagram illustrates a generalized workflow for the synthesis of isothiocyanates from primary amines.

Biological Activity and Signaling Pathways

Isothiocyanates are well-documented for their cancer chemopreventive properties.[2][16] Their mechanisms of action are multifaceted and include the induction of phase II detoxification enzymes, modulation of inflammatory pathways, induction of apoptosis, and cell cycle arrest.[2][17][18][19]

A key signaling pathway modulated by isothiocyanates is the Nrf2-Keap1 pathway.[2][3] Under normal conditions, the transcription factor Nrf2 is bound to Keap1 in the cytoplasm, leading to its degradation. Isothiocyanates can react with cysteine residues on Keap1, causing a conformational change that releases Nrf2.[2][3] The freed Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes, including those for antioxidant and phase II biotransformation enzymes.[2]

The diagram below illustrates the activation of the Nrf2-Keap1 signaling pathway by isothiocyanates.

Safety and Hazards

This compound is classified as a hazardous substance. It is harmful if swallowed or in contact with skin and causes skin and serious eye irritation.[1] Appropriate safety precautions, such as working in a well-ventilated area and using personal protective equipment, are essential when handling this compound.[11]

| Hazard Class | GHS Classification | Source(s) |

| Acute Toxicity, Oral | H302: Harmful if swallowed | [1] |

| Acute Toxicity, Dermal | H312: Harmful in contact with skin | [1] |

| Skin Corrosion/Irritation | H315: Causes skin irritation | [1] |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | [1] |

| Specific target organ toxicity | H335: May cause respiratory irritation |

This compound is a reactive aromatic compound with significant potential for application in chemical synthesis and drug development. Its well-defined chemical and physical properties, combined with the known biological activities of the isothiocyanate class, make it a valuable molecule for further investigation. A thorough understanding of its reactivity, handling requirements, and biological mechanisms of action is critical for researchers and scientists working with this compound. The information presented in this guide serves as a comprehensive resource to support such endeavors.

References

- 1. This compound | C7H4ClNS | CID 75449 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isothiocyanates | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. 3-CHLOROPHENYLISOTHIOCYANATE | CAS 2392-68-9 | Chemical-Suppliers [chemical-suppliers.eu]

- 6. This compound, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. chemeo.com [chemeo.com]

- 8. This compound(2392-68-9) 13C NMR [m.chemicalbook.com]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. spectrumchemical.com [spectrumchemical.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. Isothiocyanate synthesis [organic-chemistry.org]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. Preparation of p-Chlorophenyl isothiocyanate - Chempedia - LookChem [lookchem.com]

- 16. cambridge.org [cambridge.org]

- 17. researchgate.net [researchgate.net]

- 18. redalyc.org [redalyc.org]

- 19. Mechanism of action of isothiocyanates. A review [scielo.org.co]

Technical Guide: 3-Chlorophenyl Isothiocyanate (CAS 2392-68-9)

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Chlorophenyl isothiocyanate, identified by CAS number 2392-68-9, is an aromatic isothiocyanate compound. Isothiocyanates are a class of organic compounds characterized by the functional group -N=C=S. While many isothiocyanates of natural origin, particularly from cruciferous vegetables, are subjects of interest in cancer research for their potential chemopreventive properties, this compound is primarily utilized as a chemical intermediate in the synthesis of more complex molecules. This guide provides a comprehensive overview of its physicochemical properties, known applications in chemical synthesis, and a general context of the biological activities associated with the broader isothiocyanate class.

Physicochemical and Toxicological Properties

A summary of the key physicochemical and toxicological data for this compound is presented below. This information is crucial for its safe handling, storage, and application in a laboratory setting.

Table 1: Physicochemical Properties of CAS 2392-68-9

| Property | Value | Source(s) |

| Molecular Formula | C₇H₄ClNS | [1][2][3] |

| Molecular Weight | 169.63 g/mol | [2][4][5] |

| Appearance | Clear, colorless to yellow liquid | [1][6][7] |

| Boiling Point | 249-250 °C | [4][8] |

| Density | 1.292 g/mL at 25 °C | [4] |

| Refractive Index | n20/D 1.6585 (lit.) | |

| Solubility in Water | 33.93 mg/L at 25 °C | [6][9] |

| Solubility in Organic Solvents | Soluble in ether and dichloromethane | [9] |

| Flash Point | >110 °C | [6][9][10] |

| Storage Temperature | 2-8°C, under inert atmosphere | [6] |

Table 2: Toxicological Information for CAS 2392-68-9

| Hazard Information | Details | Source(s) |

| Primary Hazards | Corrosive, Irritant | [2] |

| GHS Hazard Statements | Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation. | [8] |

| Signal Word | Warning | [10] |

| Hazard Class | 6.1 | [1] |

| Packing Group | II | [1] |

Applications in Chemical Synthesis

The primary application of this compound is as a building block in organic synthesis. Its isothiocyanate group is a versatile functional group that readily reacts with nucleophiles such as amines, alcohols, and thiols. This reactivity allows for the construction of a variety of molecular scaffolds.

Published examples of its use include the synthesis of:

-

2-[(3-chlorophenyl)amino]naphtho[2,1-b]furo-5H-[3,2-d][1]thiadiazolo[3,2-i]pyrimidin-5-one : This complex heterocyclic compound was synthesized using this compound as a key reagent.[6]

-

(S)-N-[3-{N-(3-chlorophenyl)-4-(3-fluorophenyl)piperazine]-1-carbothioamido}-2-oxooxazolidin-5-yl)methyl]acetamide : This molecule, incorporating a thiourea (B124793) linkage derived from this compound, has been synthesized and evaluated for potential antibacterial activity.

The following diagram illustrates a generalized synthetic workflow where this compound is used to introduce a substituted thiourea moiety, a common step in the synthesis of biologically active molecules.

Broader Context: Biological Activity of Isothiocyanates

While this compound itself is primarily a synthetic intermediate, the broader class of isothiocyanates has been the subject of extensive research in drug development, particularly in oncology. It is important to note that the following information provides general context and may not be directly applicable to CAS 2392-68-9.

Isothiocyanates, such as sulforaphane (B1684495) from broccoli and phenethyl isothiocyanate from watercress, have been shown to exhibit anticancer properties through various mechanisms:

-

Induction of Apoptosis: Many isothiocyanates can trigger programmed cell death in cancer cells.[2][6][11] This is often mediated through the mitochondrial pathway, involving the release of cytochrome c and the activation of caspases.[6][11]

-

Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by arresting the cell cycle at various checkpoints.[2]

-

Modulation of Signaling Pathways: Isothiocyanates are known to interact with multiple signaling pathways that are crucial for cancer cell survival and proliferation, such as the MAPK signaling pathway.[3]

-

Inhibition of Carcinogen-Activating Enzymes: Some isothiocyanates can inhibit phase I enzymes, which are involved in the metabolic activation of pro-carcinogens.[6]

-

Induction of Phase II Detoxifying Enzymes: They can also induce phase II enzymes, which play a role in the detoxification and elimination of carcinogens.[6]

The following diagram illustrates a simplified overview of some general signaling pathways affected by certain isothiocyanates in cancer cells.

Conclusion

This compound (CAS 2392-68-9) is a valuable reagent in organic synthesis, enabling the creation of diverse and complex molecules, some of which are investigated for potential therapeutic applications. While the compound itself is not a subject of extensive biological research, it serves as a key building block for derivatives that may possess biological activity, a concept rooted in the known anticancer properties of the broader isothiocyanate class. Researchers and drug development professionals should handle this compound with appropriate safety precautions, recognizing its primary utility as a synthetic intermediate. Further research into the biological activities of the derivatives of this compound may yield novel therapeutic agents.

References

- 1. scbt.com [scbt.com]

- 2. cambridge.org [cambridge.org]

- 3. Are isothiocyanates potential anti-cancer drugs? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. redalyc.org [redalyc.org]

- 7. Dexamethasone | C22H29FO5 | CID 5743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | C7H4ClNS | CID 75449 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Dexamethasone Sodium Phosphate | C22H28FNa2O8P | CID 16961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Mechanism of action of isothiocyanates. A review [scielo.org.co]

The Reaction of 3-Chlorophenyl Isothiocyanate with Primary Amines: A Comprehensive Technical Guide for Drug Development Professionals

An in-depth exploration of the synthesis, reaction mechanism, and biological significance of N-(3-chlorophenyl)-N'-substituted thioureas, pivotal scaffolds in modern medicinal chemistry.

This technical guide provides a detailed overview of the reaction between 3-chlorophenyl isothiocyanate and primary amines, a cornerstone transformation for the synthesis of a diverse array of thiourea (B124793) derivatives. This class of compounds has garnered significant attention in the field of drug discovery due to their wide-ranging biological activities, including potent enzyme inhibition. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and mechanistic insights to facilitate the exploration and exploitation of these valuable molecules.

Core Reaction: Synthesis of N,N'-Disubstituted Thioureas

The fundamental reaction involves the nucleophilic addition of a primary amine to the electrophilic carbon atom of the isothiocyanate group of this compound. This reaction is typically high-yielding and proceeds under mild conditions, making it an efficient method for generating molecular diversity. The resulting N-(3-chlorophenyl)-N'-substituted thioureas serve as versatile intermediates for the synthesis of various heterocyclic compounds or as bioactive molecules in their own right.

Reaction Mechanism

The reaction proceeds via a straightforward nucleophilic addition mechanism. The lone pair of electrons on the nitrogen atom of the primary amine attacks the central carbon atom of the isothiocyanate. This leads to the formation of a zwitterionic intermediate, which rapidly undergoes a proton transfer to yield the stable thiourea product.

Quantitative Data Summary

The reaction of this compound with various primary amines consistently produces good to excellent yields of the corresponding thiourea derivatives. The tables below summarize representative quantitative data from the literature, including reaction yields and biological activity data (IC50 values) for enzyme inhibition.

Table 1: Synthesis Yields of N-(3-chlorophenyl)-N'-substituted Thioureas

| Primary Amine (R-NH2) | Solvent | Reaction Conditions | Yield (%) | Reference |

| Cyclohexylamine | Ethanol (B145695) | Reflux, 4h | 85 | [1] |

| Aniline | Ethanol | Reflux, 6h | 92 | [2] |

| 4-Methylaniline | Ethanol | Reflux, 5h | 90 | [2] |

| 2-Aminopyridine | Benzene | Reflux, 8h | 78 | [3] |

| Benzylamine | Dichloromethane | Room Temp, 12h | 95 | [3] |

Table 2: Enzyme Inhibition Data for 3-Chlorophenylthiourea Derivatives

| Compound | Target Enzyme | IC50 (µM) | Reference |

| 1-(3-chlorophenyl)-3-cyclohexylthiourea | Acetylcholinesterase (AChE) | 50 | [4] |

| 1-(3-chlorophenyl)-3-cyclohexylthiourea | Butyrylcholinesterase (BChE) | 60 | [4] |

| 1-(2-Oxo-2H-chromene-3-carbonyl)-3-(3-chlorophenyl)thiourea | Acetylcholinesterase (AChE) | 0.04 | [5] |

| N-(3-chlorobenzoyl)-N'-phenylthiourea | Urease | 0.43 | [6] |

| Urea (B33335) and thiourea derivatives of tryptamine (B22526) with 3-chloroaniline | Urease | 13.7 - 24.2 | [7] |

Experimental Protocols

This section provides a detailed, generalized methodology for the synthesis and characterization of N-(3-chlorophenyl)-N'-substituted thioureas.

General Procedure for the Synthesis of Thiourea Derivatives

Materials:

-

This compound

-

Appropriate primary amine

-

Anhydrous ethanol (or other suitable solvent such as acetone (B3395972) or dichloromethane)

-

Standard laboratory glassware

-

Magnetic stirrer and heating mantle/stirring hotplate

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Column chromatography apparatus (if necessary)

-

Recrystallization solvents (e.g., ethanol, methanol, ethyl acetate (B1210297)/hexane)

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous ethanol.

-

To this stirred solution, add the primary amine (1.0-1.1 equivalents) either neat or as a solution in anhydrous ethanol.

-

The reaction mixture is then stirred at room temperature or heated to reflux. The progress of the reaction is monitored by TLC (e.g., using a 3:1 mixture of petroleum ether and ethyl acetate as the eluent).

-

Upon completion of the reaction (typically within 2-8 hours, as indicated by the disappearance of the starting materials), the reaction mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica (B1680970) gel to afford the pure N-(3-chlorophenyl)-N'-substituted thiourea.

Characterization

The synthesized compounds should be characterized by standard analytical techniques:

-

Melting Point: To determine the purity of the compound.

-

FT-IR Spectroscopy: To confirm the presence of key functional groups, such as the N-H and C=S stretching vibrations.

-

¹H and ¹³C NMR Spectroscopy: To elucidate the chemical structure of the molecule.

-

Mass Spectrometry: To confirm the molecular weight of the synthesized compound.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis, characterization, and biological evaluation of nicotinoyl thioureas as antimicrobial and antioxidant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, cholinesterase inhibition and molecular modelling studies of coumarin linked thiourea derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Syntheses, in vitro urease inhibitory activities of urea and thiourea derivatives of tryptamine, their molecular docking and cytotoxic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. N-monoarylacetothioureas as potent urease inhibitors: synthesis, SAR, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Structure and reactivity of 3-chlorophenyl isothiocyanate

An In-depth Technical Guide to 3-Chlorophenyl Isothiocyanate: Structure, Reactivity, and Applications

Abstract

This compound is a vital reagent and building block in organic synthesis, particularly valued in the fields of medicinal chemistry and drug development. Its unique reactivity, stemming from the electrophilic isothiocyanate functional group, allows for the straightforward synthesis of a diverse range of sulfur and nitrogen-containing compounds. This technical guide provides a comprehensive overview of the structure, physicochemical properties, spectroscopic signature, reactivity, and synthetic applications of this compound. Detailed experimental protocols for its synthesis and its conversion to thiourea (B124793) derivatives are presented, alongside key safety and handling information. This document is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries who utilize isothiocyanates in their work.

Chemical Identity and Physicochemical Properties

This compound, also known as 1-chloro-3-isothiocyanatobenzene, is an aromatic organosulfur compound.[1] Its identity is defined by the CAS number 2392-68-9.[2] The molecule consists of a benzene (B151609) ring substituted with a chlorine atom at the meta position and an isothiocyanate (-N=C=S) group.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference |

| CAS Number | 2392-68-9 | [1][2][3] |

| Molecular Formula | C₇H₄ClNS | [1][2][3] |

| Molecular Weight | 169.63 g/mol | [2][3][4] |

| Linear Formula | ClC₆H₄NCS | [2] |

| InChI Key | WGXCKFMVBAOIFH-UHFFFAOYSA-N | [2][5] |

| Canonical SMILES | C1=CC(=CC(=C1)Cl)N=C=S | [1] |

| Synonyms | m-Chlorophenyl isothiocyanate, 1-Chloro-3-isothiocyanatobenzene | [1][5] |

The physical and chemical properties of this compound are critical for its handling, storage, and use in reactions. It is a clear yellow liquid at room temperature with a high boiling point.[1][2] It is sensitive to moisture and should be stored accordingly.[1][6]

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Appearance | Clear, colorless to yellow liquid | [2][7] |

| Boiling Point | 249-250 °C (at 760 mmHg) | [1][2] |

| Density | 1.292 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.6585 | [2] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [2] |

| Water Solubility | 33.93 mg/L at 25 °C | [1] |

| LogP (Octanol/Water) | 3.074 | [1][8] |

Spectroscopic Data

Spectroscopic analysis is essential for confirming the identity and purity of this compound. The key distinguishing feature in its infrared (IR) spectrum is the strong, characteristic absorption band of the isothiocyanate group.

Table 3: Spectroscopic Data for this compound

| Spectroscopy | Key Features | Reference |

| Infrared (IR) | Strong, sharp absorption band for the -N=C=S group around 2097 cm⁻¹ (neat). | [9] |

| ¹H NMR (CDCl₃) | Multiplets in the aromatic region (δ 7.10-7.30 ppm). | [9] |

| ¹³C NMR | Spectra available for confirmation of the carbon skeleton. | [10][11] |

| Mass Spec. (GC-EIMS) | Molecular ion [M⁺] at m/z 169 (100%) and isotopic peak [M+2]⁺ at m/z 171 (34%) due to ³⁷Cl. | [9] |

Structure and Reactivity

The reactivity of this compound is dominated by the heteroallene isothiocyanate functional group (-N=C=S). The central carbon atom is highly electrophilic due to the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms. This makes it susceptible to attack by a wide range of nucleophiles.[12]

The most common reaction involves nucleophilic addition of primary or secondary amines to form substituted thioureas.[13] This reaction is typically fast and high-yielding, making it a cornerstone of combinatorial chemistry and drug discovery. Other nucleophiles, such as alcohols and thiols, can also react, though often under different conditions.

Caption: Nucleophilic attack on the isothiocyanate carbon.

Synthesis of this compound

Aryl isothiocyanates are commonly synthesized from the corresponding primary anilines. Several methods exist, including the use of toxic reagents like thiophosgene.[14] A more modern and safer one-pot procedure involves the in-situ generation of a dithiocarbamate (B8719985) salt from the amine and carbon disulfide, followed by desulfurization.[9][15]

Experimental Protocol: One-Pot Synthesis

This protocol is a general method adapted from the literature for the synthesis of aryl isothiocyanates from primary amines under aqueous conditions.[9]

-

Dithiocarbamate Formation : To a stirred mixture of 3-chloroaniline (B41212) (20 mmol) and potassium carbonate (K₂CO₃, 40 mmol) in water (70 mL), carbon disulfide (CS₂, 24 mmol) is added dropwise at room temperature over 2.5 hours. The mixture is stirred for an additional 2 hours.

-

Desulfurization : The reaction mixture is cooled to 0 °C. A solution of cyanuric chloride (TCT, 10 mmol) in dichloromethane (B109758) (CH₂Cl₂, 45 mL) is added dropwise over 4 hours.

-

Workup : After stirring for another hour, the reaction is basified to pH >11 with 6 N NaOH. The organic layer is separated, and the aqueous layer is extracted with CH₂Cl₂.

-

Purification : The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude this compound, which can be further purified by vacuum distillation.

References

- 1. lookchem.com [lookchem.com]

- 2. This compound 98 2392-68-9 [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. This compound | C7H4ClNS | CID 75449 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. fishersci.com [fishersci.com]

- 7. This compound, 97% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 8. chemeo.com [chemeo.com]

- 9. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound(2392-68-9) 13C NMR [m.chemicalbook.com]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. Isocyanates and Isothiocyanates | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 13. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. chemrxiv.org [chemrxiv.org]

3-Chlorophenyl Isothiocyanate: A Technical Guide to Solubility and Stability for Researchers and Drug Development Professionals

Introduction

3-Chlorophenyl isothiocyanate (3-CPITC) is an aromatic isothiocyanate compound characterized by a phenyl ring substituted with a chlorine atom and an isothiocyanate (-N=C=S) functional group. This compound and its analogues are of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug development, due to their potential biological activities. Isothiocyanates are known to be electrophilic and can react with various nucleophiles, a property that underlies their biological effects. This technical guide provides an in-depth overview of the solubility and stability of this compound, offering critical data and methodologies for researchers working with this compound.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its effective use in research and development. Key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₄ClNS | --INVALID-LINK-- |

| Molecular Weight | 169.63 g/mol | [1][2] |

| Appearance | Liquid | [1] |

| Density | 1.292 g/mL at 25 °C | [1] |

| Boiling Point | 249-250 °C | [1] |

| Flash Point | 113 °C (closed cup) | [1] |

| Refractive Index | n20/D 1.6585 | [1] |

| LogP (Octanol/Water) | 3.074 (Predicted) | [2] |

Solubility Profile

The solubility of a compound is a critical parameter for its handling, formulation, and biological testing. The solubility of this compound is influenced by its aromatic nature and the presence of the moderately polar isothiocyanate group.

Aqueous Solubility

The water solubility of this compound is predicted to be low, a common characteristic of aromatic isothiocyanates. A predicted Log10 of water solubility (log10ws) of -3.07 is available, which translates to an approximate water solubility.[2]

| Parameter | Value | Method |

| Log10(Water Solubility in mol/L) | -3.07 | Crippen Method (Predicted)[2] |

| Approximate Water Solubility (mg/L) | 144.5 | Calculated |

Solubility in Organic Solvents

| Solvent | Expected Solubility | Rationale |

| Dimethyl Sulfoxide (DMSO) | High | Polar aprotic solvent, good for dissolving a wide range of organic compounds. |

| N,N-Dimethylformamide (DMF) | High | Polar aprotic solvent, similar to DMSO. |

| Ethanol | Soluble | Polar protic solvent, capable of hydrogen bonding. |

| Methanol | Soluble | Polar protic solvent. |

| Acetonitrile | Soluble | Polar aprotic solvent. |

| Dichloromethane (DCM) | High | Non-polar solvent, effective for aromatic compounds. |

| Chloroform | High | Non-polar solvent. |

| Acetone | High | Polar aprotic solvent. |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

A reliable method for experimentally determining the solubility of this compound in various solvents is the shake-flask method, followed by a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC).

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

Selected solvents (e.g., DMSO, ethanol, water)

-

Glass vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

HPLC system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a glass vial.

-

Add a known volume of the desired solvent.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a shaking incubator set at a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the undissolved solid to settle.

-

For a clear supernatant, centrifuge the vial at a moderate speed.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Filter the supernatant through a syringe filter to remove any remaining solid particles.

-

Dilute the filtered solution with a suitable mobile phase to a concentration within the calibration range of the HPLC method.

-

-

Quantification by HPLC:

-

Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

-

The solubility is calculated from the measured concentration, taking into account the dilution factor.

-

A logical workflow for this experimental protocol is depicted in the following diagram:

Caption: Workflow for determining the solubility of this compound.

Stability Profile

The stability of this compound is a critical consideration for its storage, handling, and application in experimental settings. Isothiocyanates are known to be reactive compounds, and their stability can be influenced by factors such as temperature, pH, light, and the presence of nucleophiles.

General Stability Considerations

-

Hydrolysis: Aryl isothiocyanates can undergo hydrolysis, particularly in aqueous environments and at non-neutral pH. The primary hydrolysis product is the corresponding amine, in this case, 3-chloroaniline, with the release of thiocarbonyl species. This reaction is generally slow in neutral water but can be catalyzed by acids or bases.

-

Reaction with Nucleophiles: The electrophilic carbon atom of the isothiocyanate group is susceptible to attack by nucleophiles. Therefore, this compound should be stored away from strong nucleophiles such as primary and secondary amines, thiols, and strong bases.

-

Thermal Stability: While possessing a relatively high boiling point, prolonged exposure to high temperatures can lead to degradation.

-

Light Sensitivity: As with many aromatic compounds, prolonged exposure to UV light may cause degradation. It is advisable to store the compound in amber vials or protected from light.

Predicted Degradation Pathways

The primary degradation pathway for this compound in the presence of water is hydrolysis to 3-chloroaniline. In the presence of other nucleophiles, such as amines or thiols, it will readily form the corresponding thiourea (B124793) or dithiocarbamate (B8719985) adducts.

References

An In-depth Technical Guide to 3-Chlorophenyl Isothiocyanate: Commercial Sources, Purity, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-chlorophenyl isothiocyanate, a key reagent in organic synthesis and drug discovery. It details commercially available sources, typical purity levels, and provides in-depth experimental protocols for its synthesis and purification. This document is intended to serve as a practical resource for researchers utilizing this compound in their work.

Commercial Availability and Purity

This compound is readily available from a variety of chemical suppliers. The purity of the commercially available product typically ranges from 96% to 98%, with the most common grade being 98%. It is important for researchers to consider the stated purity and the supplier's analytical specifications when sourcing this reagent for sensitive applications.

Below is a summary of representative commercial sources and their stated purities. Please note that availability and specifications are subject to change and should be confirmed with the respective suppliers.

| Supplier | Stated Purity |

| Sigma-Aldrich | 98%[1] |

| SynQuest Laboratories | 98% |

| Thermo Scientific Chemicals | >96.0% (GC) |

| Santa Cruz Biotechnology | ≥96%[2] |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through two primary routes starting from 3-chloroaniline (B41212): the thiophosgene (B130339) method and the dithiocarbamate (B8719985) decomposition method. While the thiophosgene method is direct and often high-yielding, it involves the use of highly toxic and hazardous thiophosgene. The dithiocarbamate route offers a safer, albeit multi-step, alternative.

Method 1: Reaction with Thiophosgene

This method is adapted from a general procedure for the synthesis of aryl isothiocyanates and a specific protocol for the closely related p-chlorophenyl isothiocyanate.[3][4] It involves the direct reaction of 3-chloroaniline with thiophosgene.

Reaction Scheme:

Figure 1: Synthesis of this compound via the Thiophosgene Method.

Experimental Protocol:

-

Materials:

-

3-Chloroaniline

-

Thiophosgene (CSCl₂)

-

Dichloromethane (CH₂Cl₂) or another suitable solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

-

Procedure:

-

In a well-ventilated fume hood, dissolve 3-chloroaniline (1.0 equivalent) in dichloromethane.

-

To this solution, add a saturated aqueous solution of sodium bicarbonate to create a biphasic system.

-

With vigorous stirring, slowly add thiophosgene (1.2 equivalents) to the mixture at room temperature.

-

Continue stirring for approximately 1 hour. The reaction progress can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting amine.

-

Once the reaction is complete, separate the organic layer.

-

Extract the aqueous layer three times with dichloromethane.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to yield the crude this compound.

-

Method 2: Decomposition of a Dithiocarbamate Salt

This two-step, "one-pot" method avoids the use of thiophosgene and is adapted from procedures for the synthesis of related aryl isothiocyanates.[5][6] It involves the formation of a dithiocarbamate salt from 3-chloroaniline and carbon disulfide, followed by desulfurization to yield the isothiocyanate.

Reaction Scheme:

Figure 2: Synthesis via Dithiocarbamate Decomposition.

Experimental Protocol:

-

Materials:

-

3-Chloroaniline

-

Carbon disulfide (CS₂)

-

Triethylamine (B128534) (Et₃N) or another suitable base

-

Desulfurizing agent (e.g., ethyl chloroformate, tosyl chloride[7])

-

Tetrahydrofuran (THF) or another suitable solvent

-

-

Procedure:

-

In a fume hood, dissolve 3-chloroaniline (1.0 equivalent) in dry tetrahydrofuran.

-

Add triethylamine (1.1 equivalents) followed by carbon disulfide (1.2 equivalents).

-

Stir the mixture at room temperature. Monitor the formation of the dithiocarbamate salt by TLC.

-

Once the formation of the intermediate is complete, add a desulfurizing agent (e.g., ethyl chloroformate, 1.0 equivalent) to the reaction mixture.

-

Continue stirring until the reaction is complete, as indicated by TLC.

-

Work-up the reaction mixture, which may involve filtration to remove any precipitated salts and extraction with a suitable organic solvent.

-

Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification

The crude this compound obtained from either synthetic route can be purified by vacuum distillation or column chromatography.

Experimental Protocol: Vacuum Distillation

-

Apparatus:

-

Short-path distillation apparatus

-

Vacuum pump

-

Heating mantle with a stirrer

-

Thermometer

-

-

Procedure:

-

Set up the distillation apparatus. Ensure all joints are properly sealed.

-

Place the crude this compound in the distillation flask.

-

Gradually apply vacuum and begin heating the flask with stirring.

-

Collect the fraction that distills at the appropriate boiling point and pressure. The boiling point of this compound is reported as 249-250 °C at atmospheric pressure.[1] The boiling point will be significantly lower under vacuum.

-

The purified product should be a clear, colorless to pale yellow liquid.

-

Purity Assessment

The purity of this compound can be assessed using standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity and identifying volatile impurities. A typical GC-MS analysis will provide a chromatogram showing the retention time of the main component and any impurities, along with their mass spectra for identification. Spectral data for this compound is available in public databases such as PubChem.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are invaluable for confirming the structure of the desired product and identifying any structurally related impurities.

-

¹H NMR: The proton NMR spectrum of this compound is expected to show a complex multiplet in the aromatic region (approximately 7.0-7.5 ppm) corresponding to the four protons on the benzene (B151609) ring.

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the aromatic carbons and a distinct peak for the isothiocyanate carbon (-N=C=S). Spectral data is available for reference.[8][9]

Common Impurities

Potential impurities in synthetically prepared this compound include:

-

Unreacted 3-chloroaniline: This can be detected by GC-MS and NMR.

-

N,N'-bis(3-chlorophenyl)thiourea: This symmetrical thiourea (B124793) is a common byproduct, especially if there is an excess of the starting amine relative to the thiocarbonylating agent.[10]

-

Solvent residues: Residual solvents from the reaction or purification can be identified by ¹H NMR.

-

Byproducts from the desulfurizing agent: The nature of these will depend on the specific reagent used.

Logical Workflow for Synthesis and Quality Control

The following diagram illustrates the logical workflow from synthesis to a purified and characterized product.

References

- 1. This compound 98 2392-68-9 [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. rsc.org [rsc.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isothiocyanate synthesis [organic-chemistry.org]

- 8. This compound | C7H4ClNS | CID 75449 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound(2392-68-9) 13C NMR [m.chemicalbook.com]

- 10. benchchem.com [benchchem.com]

Handling and Safety Precautions for 3-Chlorophenyl Isothiocyanate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the handling and safety precautions for 3-chlorophenyl isothiocyanate. The information is intended to support researchers, scientists, and drug development professionals in the safe use and management of this chemical compound.

Chemical and Physical Properties

This compound is a chemical intermediate used in the synthesis of various compounds.[1] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₄ClNS | [1][2][3] |

| Molecular Weight | 169.63 g/mol | [2][3][4] |

| CAS Number | 2392-68-9 | [2][5][6] |

| Appearance | Clear yellow liquid | [3] |

| Boiling Point | 249.5 °C at 760 mmHg | [3] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [3][4] |

| Density | 1.21 g/cm³ | [3] |

Hazard Identification and Classification

This compound is classified as a hazardous substance.[5][6] It is harmful if swallowed, in contact with skin, or if inhaled.[2][6] It also causes skin and serious eye irritation and may cause respiratory irritation.[2][5][6] Table 2 summarizes the GHS hazard classifications.

| Hazard Class | Category | Hazard Statement | Reference(s) |

| Acute Toxicity, Oral | 3, 4 | Toxic if swallowed, Harmful if swallowed | [5][6][7] |

| Acute Toxicity, Dermal | 3, 4 | Toxic in contact with skin, Harmful in contact with skin | [5][6][7] |

| Acute Toxicity, Inhalation | 3, 4 | Toxic if inhaled, Harmful if inhaled | [5][6][7] |

| Skin Corrosion/Irritation | 1B, 2 | Causes severe skin burns and eye damage, Causes skin irritation | [2][5][6] |

| Serious Eye Damage/Eye Irritation | 1, 2, 2A | Causes serious eye damage, Causes serious eye irritation | [2][5][6] |

| Respiratory Sensitization | 1 | May cause allergy or asthma symptoms or breathing difficulties if inhaled | [5][8] |

| Specific target organ toxicity — single exposure | 3 | May cause respiratory irritation | [2][5][6] |

First Aid Measures

In case of exposure to this compound, immediate medical attention is required.[5][9] The following first aid measures should be taken:

-

Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[5][6] If breathing is difficult, give oxygen.[7] If not breathing, give artificial respiration.[7] Call a poison center or doctor immediately.[5][9]

-

Skin Contact: Immediately remove all contaminated clothing.[6][7] Wash the affected area with plenty of soap and water.[5][7] If skin irritation occurs, get medical advice/attention.[5][6]

-

Eye Contact: Rinse cautiously with water for several minutes.[5][6] Remove contact lenses, if present and easy to do.[5][6] Continue rinsing for at least 15 minutes.[5] Immediately call a poison center or doctor.[5]

-

Ingestion: Rinse mouth.[5][6] Do NOT induce vomiting.[7] Immediately call a poison center or doctor.[5][9]

Handling and Storage

Safe Handling

When handling this compound, it is crucial to use personal protective equipment (PPE) and work in a well-ventilated area, such as under a chemical fume hood.[6][10] Avoid breathing dust, fume, gas, mist, vapors, or spray.[5][6] Do not get in eyes, on skin, or on clothing.[5][11] Wash hands thoroughly after handling.[5][6]

Storage Conditions

Store in a cool, dry, and well-ventilated place.[10] Keep the container tightly closed.[5] It is recommended to store this chemical under an inert atmosphere and keep it refrigerated.[5][8] this compound is moisture-sensitive.[6][10] Incompatible materials include acids, strong oxidizing agents, strong bases, alcohols, and amines.[5][11]

Exposure Controls and Personal Protection

Engineering Controls

Ensure adequate ventilation, especially in confined areas.[8] Eyewash stations and safety showers should be close to the workstation location.[5][8]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear safety glasses with side-shields or goggles.[5] Use a face shield where splashing is possible.

-

Skin Protection: Wear appropriate chemical-resistant gloves.[6] Wear protective clothing to prevent skin contact.[6]

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[5]

Accidental Release Measures

In the event of a spill, ensure adequate ventilation and remove all sources of ignition.[7] Evacuate personnel to a safe area.[7] Use personal protective equipment.[7] Absorb the spill with inert material (e.g., sand, silica (B1680970) gel, acid binder, universal binder, sawdust) and place it in a suitable, closed container for disposal.[5] Prevent further leakage or spillage if safe to do so.[10] Do not let the product enter drains.[10]

Stability and Reactivity

This compound is stable under recommended storage conditions.[5] However, it is sensitive to moisture.[6] Hazardous decomposition products include carbon oxides, nitrogen oxides (NOx), sulfur oxides, and hydrogen chloride gas.[5][6] Avoid exposure to excess heat, incompatible products, and moist air or water.[5]

Disposal Considerations

Waste material must be disposed of in accordance with national and local regulations. Dispose of contents/container to an approved waste disposal plant.[5] Do not mix with other waste. Handle uncleaned containers as you would the product itself.[10]

Experimental Workflow and Logical Relationships

The following diagrams illustrate a safe handling workflow and a generalized view of potential toxicity pathways for this compound.

Caption: Safe handling workflow for this compound.

Caption: Generalized toxicity pathway for an irritant and toxic chemical.

References

- 1. scbt.com [scbt.com]

- 2. This compound | C7H4ClNS | CID 75449 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-CHLOROPHENYLISOTHIOCYANATE | CAS 2392-68-9 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. This compound 98 2392-68-9 [sigmaaldrich.com]

- 5. fishersci.com [fishersci.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. fishersci.com [fishersci.com]

3-Chlorophenyl Isothiocyanate: A Technical Guide to its Presumed Mechanism of Action in Biological Systems

Disclaimer: Scientific literature explicitly detailing the mechanism of action of 3-Chlorophenyl isothiocyanate in biological systems is limited. This guide, therefore, extrapolates its potential mechanisms based on the well-documented activities of the broader class of isothiocyanates (ITCs), particularly aromatic ITCs. The presence of a chlorine atom on the phenyl ring may influence its electrophilicity, lipophilicity, and metabolic fate, potentially modulating its biological activity in ways that require specific experimental validation.

Introduction

Isothiocyanates (ITCs) are a class of naturally occurring and synthetic compounds characterized by the -N=C=S functional group.[1][2] They are renowned for their cancer chemopreventive and therapeutic properties.[3][4][5] Dietary ITCs, found in cruciferous vegetables, have been extensively studied for their ability to modulate a variety of cellular signaling pathways involved in carcinogenesis.[6][7] this compound is a synthetic aromatic isothiocyanate. While its primary documented use is in chemical synthesis, its structural similarity to other biologically active ITCs suggests it may share similar mechanisms of action.[4][6] This technical guide provides an in-depth overview of these presumed mechanisms, intended for researchers, scientists, and drug development professionals.

Core Mechanisms of Action of Isothiocyanates

The biological activity of ITCs is largely attributed to the electrophilic nature of the central carbon atom in the -N=C=S group, which readily reacts with nucleophilic cellular targets, most notably the thiol groups of cysteine residues in proteins.[8] This reactivity allows ITCs to modulate the function of numerous proteins, thereby impacting a wide array of cellular processes.

Induction of Phase II Detoxification Enzymes via the Nrf2-Keap1-ARE Pathway

A primary mechanism of the chemopreventive effects of ITCs is the induction of phase II detoxification enzymes, which neutralize carcinogens and reactive oxygen species (ROS).[5][9] This process is primarily regulated by the Keap1-Nrf2-ARE signaling pathway.[7][10]

Under normal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation.[10] ITCs can react with cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[10] This allows Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE) in the promoter region of target genes, and initiate the transcription of a battery of cytoprotective proteins, including:[6][10]

-

NAD(P)H:quinone oxidoreductase 1 (NQO1)

-

Glutathione S-transferases (GSTs)

-

Heme oxygenase-1 (HO-1)

The upregulation of these enzymes enhances the cell's capacity to detoxify carcinogens and mitigate oxidative stress.[6][10]

Induction of Apoptosis

ITCs have been shown to selectively induce apoptosis (programmed cell death) in cancerous cells while having a lesser effect on normal cells.[1] This is a crucial mechanism for their anti-cancer activity. Apoptosis is induced through multiple pathways:

-

Mitochondrial (Intrinsic) Pathway: ITCs can disrupt the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm.[11][12] Cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, which orchestrate the dismantling of the cell.[11][13] This process is also regulated by the Bcl-2 family of proteins, with ITCs promoting the expression of pro-apoptotic members (e.g., Bax) and down-regulating anti-apoptotic members (e.g., Bcl-2, Bcl-xL).[14]

-

Death Receptor (Extrinsic) Pathway: Some ITCs can activate caspase-8, a key initiator caspase in the extrinsic pathway, though this mechanism is less universally reported than the intrinsic pathway.[15]

-

Generation of Reactive Oxygen Species (ROS): ITCs can induce the production of ROS within cancer cells.[1] While low levels of ROS can promote cell survival, high levels induce oxidative stress, damage cellular components, and trigger apoptosis.[1][12]

Cell Cycle Arrest

ITCs can inhibit the proliferation of cancer cells by inducing cell cycle arrest, most commonly at the G2/M phase.[3][8] This prevents the cells from dividing and propagating. The mechanisms underlying cell cycle arrest include:

-

Disruption of Microtubule Polymerization: ITCs can covalently bind to tubulin, disrupting the formation of the mitotic spindle, which is essential for chromosome segregation during mitosis.[1]

-

Modulation of Cell Cycle Regulatory Proteins: ITCs can alter the expression and activity of key cell cycle regulators, such as cyclins and cyclin-dependent kinases (CDKs).[8]

Inhibition of Phase I Enzymes

In addition to inducing phase II enzymes, ITCs can inhibit phase I metabolic enzymes, such as cytochrome P450s (CYPs).[9][16] These enzymes are often responsible for activating pro-carcinogens into their ultimate carcinogenic forms. By inhibiting these enzymes, ITCs can prevent the metabolic activation of potential carcinogens.[9]

Modulation of Other Signaling Pathways

ITCs have been shown to influence other critical signaling pathways that are often dysregulated in cancer:

-

NF-κB Pathway: ITCs can inhibit the pro-inflammatory and pro-survival NF-κB signaling pathway.[5]

-

MAPK Pathway: ITCs can modulate the activity of mitogen-activated protein kinases (MAPKs), such as JNK and ERK, which are involved in both cell survival and apoptosis.[11][12]

-

PI3K/Akt/mTOR Pathway: Some ITCs can suppress the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival.[3]

Quantitative Data for Representative Isothiocyanates

| Isothiocyanate | Cancer Cell Line | Assay | IC50 (µM) | Reference |

| Sulforaphene | HepG2 (Liver) | MTT | 33.8 (72h) | [17] |

| Sulforaphane | HeLa (Cervical) | Not Specified | ~20 | [18] |

| Sulforaphane | HepG2 (Liver) | Not Specified | ~25 | [18] |

| Benzyl ITC | HL-60 (Leukemia) | MTT | 3.3 (24h) | [7] |

| Phenethyl ITC | HL-60 (Leukemia) | MTT | 7.6 (24h) | [7] |

| Allyl ITC | HL-60 (Leukemia) | MTT | 6.5 (24h) | [7] |

Experimental Protocols

The following provides a generalized protocol for assessing apoptosis induction by an ITC, a key experiment in determining its mechanism of action.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

1. Cell Culture and Treatment:

- Seed cancer cells (e.g., HepG2, HeLa) in 6-well plates at a suitable density and allow them to adhere overnight.

- Treat the cells with various concentrations of the isothiocyanate (e.g., 0, 5, 10, 25, 50 µM) dissolved in a suitable solvent (e.g., DMSO) for a specified time period (e.g., 24, 48, or 72 hours). Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.1%).

2. Cell Harvesting and Staining:

- Collect both adherent and floating cells by trypsinization and centrifugation.

- Wash the cell pellet with ice-cold Phosphate Buffered Saline (PBS).

- Resuspend the cells in 1X Annexin V Binding Buffer.

- Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

- Incubate the cells in the dark at room temperature for 15 minutes.

3. Flow Cytometry Analysis:

- Analyze the stained cells using a flow cytometer.

- FITC signal (Annexin V) is typically detected in the FL1 channel, and PI signal is detected in the FL2 or FL3 channel.

- Establish compensation settings to correct for spectral overlap.

- Analyze the data to quantify the percentage of cells in each quadrant:

- Lower-left (Annexin V- / PI-): Live cells

- Lower-right (Annexin V+ / PI-): Early apoptotic cells

- Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells

- Upper-left (Annexin V- / PI+): Necrotic cells

start [label="Start: Cell Seeding", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

treatment [label="ITC Treatment\n(Varying Concentrations & Times)"];

harvest [label="Harvest Cells\n(Adherent & Floating)"];

wash [label="Wash with PBS"];

stain [label="Stain with Annexin V-FITC & PI"];

flow [label="Flow Cytometry Analysis", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"];

end [label="End: Quantify Apoptosis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> treatment;

treatment -> harvest;

harvest -> wash;

wash -> stain;

stain -> flow;

flow -> end;

}

Conclusion and Future Directions

While this compound remains largely uncharacterized in terms of its biological mechanism of action, the extensive research on related isothiocyanates provides a strong foundation for predicting its potential activities. It is plausible that this compound can induce phase II detoxification enzymes, trigger apoptosis in cancer cells, and modulate key signaling pathways involved in cell growth and survival. The presence of the electron-withdrawing chlorine atom could potentially enhance the electrophilicity of the isothiocyanate group, possibly leading to increased reactivity and biological potency, although this requires experimental confirmation.

Future research should focus on empirically determining the biological effects of this compound. Key areas of investigation should include:

-

Cytotoxicity screening against a panel of cancer cell lines to determine its IC50 values.

-

Mechanism-based assays to investigate its effects on the Nrf2 pathway, apoptosis induction, cell cycle progression, and key signaling molecules.

-

In vivo studies in animal models to assess its efficacy and safety profile.

Such studies are essential to validate the presumed mechanisms of action outlined in this guide and to determine the potential of this compound as a novel chemopreventive or therapeutic agent.

References

- 1. medicinacomplementar.com.br [medicinacomplementar.com.br]

- 2. mdpi.com [mdpi.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 3-氯苯基异硫氰酸酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Cancer chemoprevention with dietary isothiocyanates mature for clinical translational research - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound 98 2392-68-9 [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Inhibition of carcinogenesis by isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Chemopreventive isothiocyanates induce apoptosis and caspase-3-like protease activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Nrf2 knockout attenuates the anti-inflammatory effects of phenethyl isothiocyanate and curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Are isothiocyanates potential anti-cancer drugs? - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Buy 5-Nitrothiophene-2-Carboxaldehyde (EVT-317733) | 4521-33-9 [evitachem.com]

- 17. Induction of Apoptosis and Cytotoxicity by Isothiocyanate Sulforaphene in Human Hepatocarcinoma HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Activation of Nrf2-antioxidant signaling attenuates NF-κB-inflammatory response and elicits apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Performance Liquid Chromatography of Amino Acids Following Pre-Column Derivatization with 3-Chlorophenyl Isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the analysis of amino acids in biological and pharmaceutical samples using High-Performance Liquid Chromatography (HPLC) with UV detection. The protocol outlines a pre-column derivatization procedure utilizing 3-chlorophenyl isothiocyanate (CPITC) to form stable, UV-active 3-chlorophenylthiocarbamyl (CPTC) amino acid derivatives. This method is adapted from the well-established phenyl isothiocyanate (PITC) derivatization technique and offers a robust and sensitive approach for amino acid quantification.[1][2][3][4] While specific performance data for CPITC is not extensively published, the principles of the PITC method are directly applicable, with expected variations in retention times and optimal detection wavelengths due to the chloro-substituent.[5] This application note includes a comprehensive experimental protocol, expected outcomes, and necessary considerations for method validation.

Introduction

Amino acid analysis is a critical tool in various scientific disciplines, including proteomics, drug discovery, and quality control of biopharmaceuticals. The inherent lack of a strong chromophore in most amino acids necessitates a derivatization step to enable sensitive detection by UV-Vis or fluorescence detectors.[3] Pre-column derivatization with isothiocyanates, such as phenyl isothiocyanate (PITC), is a widely used technique that reacts with primary and secondary amino groups to form stable, UV-absorbing derivatives.[1][2][3] This method allows for the separation of these derivatives by reversed-phase HPLC.[2]

This application note details a method using this compound (CPITC) as the derivatizing agent. The addition of a chlorine atom to the phenyl ring is anticipated to alter the hydrophobicity and UV absorption characteristics of the resulting derivatives, potentially offering advantages in chromatographic separation and detection. The fundamental reaction mechanism is analogous to that of PITC.

Principle of Derivatization

The derivatization reaction involves the nucleophilic addition of the amino group of the amino acid to the electrophilic carbon atom of the isothiocyanate group of this compound. The reaction is typically carried out in an alkaline medium to ensure the amino group is deprotonated and thus more nucleophilic. The resulting 3-chlorophenylthiocarbamyl (CPTC) derivatives are stable and can be readily separated by reversed-phase HPLC and detected by UV absorbance.

Experimental Protocol

Materials and Reagents

-

Amino Acid Standards: A standard mixture of amino acids (e.g., 2.5 µmol/mL of each in 0.1 N HCl).

-

This compound (CPITC): Derivatization reagent.

-

Coupling Buffer: A mixture of ethanol, water, and pyridine (B92270) (or triethylamine) in a 2:1:1 (v/v/v) ratio. Prepare fresh daily.

-

Derivatization Reagent Solution: A solution of this compound in the coupling buffer (e.g., 5% v/v). Prepare fresh daily.

-

Sample Solvent: 0.1 N HCl.

-

Drying Solvent: A volatile, non-reactive solvent such as n-hexane or a vacuum concentrator.

-

HPLC Grade Solvents: Acetonitrile (ACN) and water.

-

Mobile Phase A: 0.1 M sodium acetate (B1210297) buffer, pH 6.5, containing 5% acetonitrile.

-

Mobile Phase B: 60% Acetonitrile in water.

-

Reversed-Phase HPLC Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

Sample Preparation

-

Protein Hydrolysis (if applicable): For protein or peptide samples, perform acid hydrolysis (e.g., 6 N HCl at 110°C for 24 hours) to release free amino acids. Subsequently, dry the hydrolysate completely under vacuum.